N-(furan-2-ylmethyl)cyclopentanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

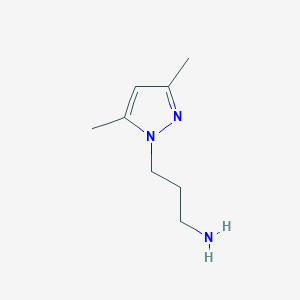

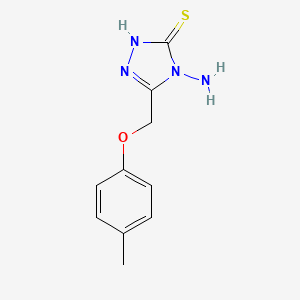

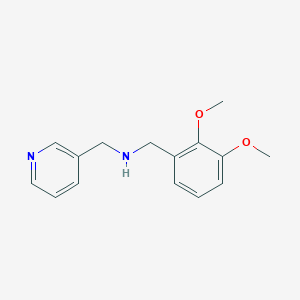

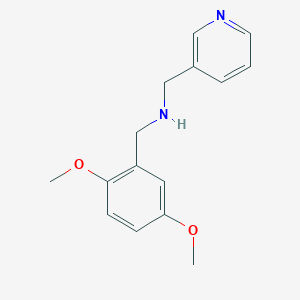

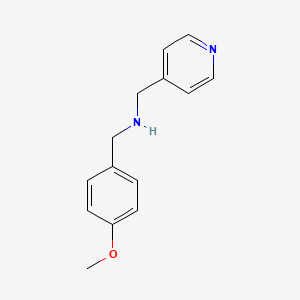

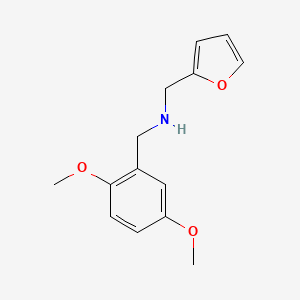

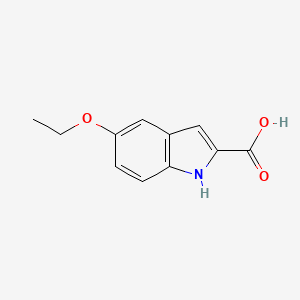

The molecular structure of “N-(furan-2-ylmethyl)cyclopentanamine” can be represented by the InChI code: 1S/C10H15NO/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2 . This indicates that the molecule consists of a cyclopentanamine group attached to a furan ring via a methylene bridge .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 165.23 g/mol. The compound is stable under normal conditions, but it should be stored at room temperature for optimal stability .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

- Synthesis of Spiro-lactams and Polysubstituted Pyrroles: Utilizing N-furan-2-ylmethyl-β-enaminones, researchers have developed methods for synthesizing spiro-lactams and polysubstituted pyrroles through oxidative cyclization, expanding the toolkit for creating complex heterocyclic compounds (Peng et al., 2016).

- Transition to Tetrazole Derivatives: A study showcased the synthesis of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, highlighting their antibacterial and antimycobacterial activities, suggesting potential pharmaceutical applications (Szulczyk et al., 2021).

Pharmacological Potential

- Cyclin-Dependent Kinase Inhibitors: Compounds structurally related to N-(furan-2-ylmethyl)cyclopentanamine have been evaluated as cyclin-dependent kinase inhibitors, showing significant biological activity. Their pharmacokinetic properties in rats suggest potential therapeutic applications in cancer treatment (Široká et al., 2018).

Material Science and Catalysis

- Formation of Macrocyclic Lactones: Furan-2-ylmethyl derivatives have been used in the synthesis of macrocyclic lactones through the Paternò–Büchi dimerization reaction, contributing to the development of new materials with unique properties (Arimura et al., 2011).

- Synthesis of Diesel and Jet Fuel Range Cycloalkanes: By leveraging compounds like 2,5-bis(furan-2-ylmethyl)-cyclopentanone, researchers have synthesized cycloalkanes suitable for diesel and jet fuel, showcasing the role of these compounds in sustainable energy solutions (Wang et al., 2019).

Safety and Hazards

properties

IUPAC Name |

N-(furan-2-ylmethyl)cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSNVDAUJAGULA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)